molecular formula C20H26N4O B018812 N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺 CAS No. 581076-63-3

N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺

货号 B018812
CAS 编号: 581076-63-3
分子量: 338.4 g/mol
InChI 键: FXJLDIHKTIMSKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, involves complex organic reactions. For instance, Koroleva et al. (2011) described the synthesis of N-methylpiperazine series amides, highlighting methods that could be applicable to synthesizing compounds with similar structures (Koroleva et al., 2011).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. Saeed et al. (2010) characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into the intramolecular interactions and crystal structure that could be similar in N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The work by Hebishy et al. (2020) on benzamide-based compounds offers an understanding of chemical reactions that could apply to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, including their potential antiviral activities (Hebishy et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Cao and Ghadiri (2023) explored the synthesis of N-(3-amino-4-methylphenyl)benzamide in a microreactor, revealing the impact of temperature and residence time on product yield, which indirectly provides insights into the physical properties of such compounds (Cao & Ghadiri, 2023).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are critical for their application in research and industry. The study by Demir et al. (2015) on the antioxidant activity of a benzamide derivative provides valuable information on the chemical properties that could be relevant to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, highlighting their potential antioxidant properties (Demir et al., 2015).

科学研究应用

DNA相互作用

化合物"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"与已知的次大沟结合物(如Hoechst 33258)具有结构上的相似性。这些化合物已知能够强烈结合到双链DNA的次大沟,具有特异性结合AT富集序列的特点。这种相互作用对于理解DNA识别和结合的分子基础至关重要,为理性药物设计和开发用于分析DNA序列和结构的诊断工具提供了见解(Issar & Kakkar, 2013)

降解途径

对有机化合物在环境中降解途径的研究突显了理解类似"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"的化学实体的稳定性和转化的相关性。这些研究有助于我们了解污染物降解和减轻环境污染的知识(Qutob et al., 2022)

抗精神病活性

该化合物的结构类似物,特别是芳基哌嗪衍生物,已被研究其潜在的抗精神病活性。这些研究为理解"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"的药理效应及其在治疗精神障碍中的潜在应用奠定了基础。对这些化合物的探索包括了理解它们的受体结合特性、在动物模型中的有效性以及它们开发新治疗剂的潜力(Bruhwyler et al., 1997)

抗结核活性

包括与"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"结构相关的有机锡配合物在内,已显示出显著的抗结核活性。这些发现强调了这些化合物在开发新的抗结核药物方面的潜力,突显了金属配合物在药物化学中的重要性(Iqbal et al., 2015)

属性

IUPAC Name

N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJLDIHKTIMSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470878
Record name N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

CAS RN

581076-63-3
Record name N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively a solution of N-(4-methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (60 g, 163 mmol) in ethanol 90% (300 ml) at room temperature under an atmosphere of nitrogen is treated sequentially with platinum (5%) on carbon (6.0 g) and potassium formate (68.5 g, 814 mmol). The resulting suspension is then heated at 80° C. for a period of 16 hrs. The reaction mixture is filtrated at 70° C. over a pad of Celite. Ethanol 90% (150 ml) and water (150 ml) are used to rinse the reactor. Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C. The crude product separates from the aqueous concentrate as an oil during the distillation, crystallizes upon subsequent cooling to 23° C. within 2 hrs and is filtered of with suction, washed with ethanol (200 ml) and dried in vacuo. Yield: 55 g of the title compound, 99% of theory, as yellowish crystals. (HPLC: 98.0% area).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of AlCl3 (1000 mg, 7.5 mmol) in toluene (3 ml) and acetonitrile (3.0 ml) at 0° C. under an atmosphere of argon is treated dropwise with a solution of 3-amino-4-methyl-aniline (470 mg, 6.0 mmol) in toluene (6 ml). The resulting brown solution is heated at 40° C. A solution of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (745 mg, 3.0 mmol) in toluene (2 ml) is then added dropwise over a period of 30 min. The resulting mixture is stirred at 40° C. for 8 hrs and then cooled at 0° C. An aqueous saturated potassium-sodium tartrate (30 ml) and aqueous saturated NaHCO3 (40 ml) and t-butyl methyl ether (60 ml) are added sequentially. The organic phase is separated and washed with aqueous saturated NaCl. The aqueous phases are back-extracted with t-butyl methyl ether. The organic phases are combined, dried over MgSO4 and concentrated in vacuo. Purification by flash-chromatography (SiO2, CH2Cl2/MeOH 90:10+1% aq. NH3) gives 825 mg of the title compound (75%) as yellowish crystals.
Name
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。